molecular formula C20H21N3O B12187857 (1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone

(1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B12187857
M. Wt: 319.4 g/mol
InChI Key: XQRKOVRXXIBQDW-UHFFFAOYSA-N
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Description

“(1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone” is a synthetic small molecule featuring a hybrid structure combining an indole scaffold with a phenylpiperazine moiety. The indole core is substituted with a methyl group at the 1-position and a ketone-linked phenylpiperazine at the 4-position.

Key structural attributes include:

  • Indole moiety: The 1-methyl substitution enhances metabolic stability by reducing susceptibility to oxidative degradation.
  • Phenylpiperazine group: The 4-phenylpiperazine fragment contributes to receptor-binding versatility, often observed in ligands targeting serotonin (5-HT) or dopamine receptors .
  • Ketone linker: The methanone bridge between the indole and piperazine groups may influence conformational flexibility and pharmacokinetic properties.

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

(1-methylindol-4-yl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H21N3O/c1-21-11-10-17-18(8-5-9-19(17)21)20(24)23-14-12-22(13-15-23)16-6-3-2-4-7-16/h2-11H,12-15H2,1H3

InChI Key

XQRKOVRXXIBQDW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity :

  • Chlorine or fluorine substitutions on the indole ring (e.g., 6a, 6c) correlate with antiproliferative activity, likely due to enhanced electrophilic interactions with kinase targets .
  • Methoxy or hydroxy groups on the aryl ring (e.g., 1e, 1f) improve solubility and physicochemical properties but may reduce CNS penetration due to increased polarity .

Scaffold Flexibility :

  • Replacing the indole core with oxazole (e.g., 5c) shifts activity toward acetylcholinesterase (AChE) inhibition, highlighting scaffold-dependent target selectivity .
  • Hybridization with β-carboline (e.g., Compound 115) introduces anti-parasitic activity, demonstrating the versatility of piperazine-containing frameworks .

Positional Isomerism :

  • The indole substitution position (2-yl vs. 4-yl) significantly impacts molecular geometry. For example, indole-2-yl derivatives (e.g., 6a) exhibit stronger antiproliferative effects compared to indole-4-yl analogs, possibly due to better alignment with kinase active sites .

Biological Activity

(1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone, often referred to as an indole derivative, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone is C18H20N2OC_{18}H_{20}N_{2}O. The compound features an indole ring system attached to a piperazine moiety, which is known to influence its biological interactions significantly.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to (1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone have shown strong antiproliferative activity against various cancer cell lines. A study reported that certain derivatives exhibited GI50_{50} values lower than that of doxorubicin, a standard chemotherapeutic agent, indicating their potential as effective anticancer agents .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCell LineGI50_{50} (µM)
DoxorubicinA5491.20
DoxorubicinMCF-70.90
DoxorubicinPanc-11.40
Indole Derivative AA5490.95
Indole Derivative BMCF-70.80
Indole Derivative CPanc-11.00

Dopamine Receptor Activity

The compound has been evaluated for its activity on dopamine receptors, particularly the D3 receptor. It has been shown to promote β-arrestin translocation and G protein activation, which are critical for dopamine signaling pathways . The structure-activity relationship (SAR) studies indicate that modifications on the piperazine core can enhance selectivity and potency at the D3 receptor while minimizing activity at the D2 receptor.

Table 2: Dopamine Receptor Activity

Compound IDD3R Agonist Activity (EC50_{50} nM)D2R Antagonist Activity (IC50_{50} nM)
Compound 1710 ± 15015,700 ± 3,000
Compound 2278 ± 629,000 ± 3,700
Compound 398 ± 21>100,000

Case Studies

Several case studies have documented the therapeutic potential of this class of compounds:

  • Case Study on Anticancer Efficacy : A derivative of (1-methyl-1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone was tested against colorectal cancer models and showed significant tumor reduction compared to control groups .
  • Neuropharmacological Evaluation : In a rodent model, administration of the compound resulted in improved cognitive function and reduced anxiety-like behaviors, suggesting potential applications in treating neuropsychiatric disorders .

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